

# Minzasolmin (UCB0599): A Technical Overview of its Discovery and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Minzasolmin** (UCB0599) is an investigational, orally bioavailable, and brain-penetrant small molecule developed as a potential disease-modifying therapy for Parkinson's disease (PD). It was designed to inhibit the misfolding and aggregation of alpha-synuclein ( $\alpha$ -synuclein), a key pathological hallmark of PD and other synucleinopathies. Discovered by Neuropore Therapies and subsequently developed by UCB and Novartis, **Minzasolmin** progressed to Phase 2 clinical trials. Despite a strong preclinical rationale and promising early clinical data, the Phase 2 ORCHESTRA study did not meet its primary or secondary endpoints, leading to the termination of its development for Parkinson's disease. This guide provides a detailed technical summary of its discovery, mechanism of action, and the data generated throughout its development lifecycle.

## **Discovery and Rationale**

**Minzasolmin** emerged from a research program aimed at identifying compounds that could disrupt the initial steps of  $\alpha$ -synuclein aggregation. The aggregation of  $\alpha$ -synuclein is considered a central pathogenic event in Parkinson's disease, leading to the formation of toxic oligomers and larger inclusions known as Lewy bodies, which contribute to neuronal dysfunction and death.



The discovery process, initiated by Neuropore Therapies, involved targeting the lipid-binding properties of  $\alpha$ -synuclein. The protein is known to adopt an alpha-helical structure upon binding to synaptic vesicle membranes, a conformation that is prone to misfolding and aggregation. The therapeutic strategy was to identify a small molecule that could prevent this pathological conformational change.

**Minzasolmin** (UCB0599) is the purified R-enantiomer of the racemic mixture known as NPT200-11. The initial lead compounds, such as NPT100-18A, were cyclic peptidomimetics designed to interfere with the C-terminal domain of  $\alpha$ -synuclein, preventing its binding to membranes and subsequent oligomerization. **Minzasolmin** was developed as a second-generation compound with optimized oral bioavailability and ability to cross the blood-brain barrier.



Click to download full resolution via product page

Caption: Workflow of **Minzasolmin** Discovery and Development.

## **Mechanism of Action**

**Minzasolmin** is an  $\alpha$ -synuclein misfolding inhibitor. Its proposed mechanism of action is to stabilize the native, soluble form of  $\alpha$ -synuclein and prevent its pathological aggregation, particularly at the lipid membrane interface.

High-resolution structural studies suggest that **Minzasolmin** interacts with membrane-bound oligomeric forms of  $\alpha$ -synuclein. This interaction is thought to increase the flexibility of the protein and impair its embedding into the lipid bilayer. By doing so, **Minzasolmin** interferes with two critical pathogenic processes: the growth of amyloid fibrils and the formation of toxic pore-like structures in the membrane. Furthermore, it promotes the release of  $\alpha$ -synuclein monomers back into their soluble, non-toxic form. This action at a very early stage of the



aggregation cascade is what distinguishes its mechanism from compounds that only target mature fibrils.



Click to download full resolution via product page

Caption: Proposed Mechanism of Action of Minzasolmin.

## **Preclinical Development**

**Minzasolmin** and its racemic predecessor, NPT200-11, underwent extensive preclinical evaluation in transgenic mouse models of Parkinson's disease that overexpress human  $\alpha$ -synuclein. These studies provided the foundational evidence for its therapeutic potential.



## In Vivo Efficacy in Mouse Models

Studies in the Line 61 transgenic mouse model demonstrated that chronic administration of **Minzasolmin** or NPT200-11 led to significant improvements in multiple disease-relevant endpoints.

- Reduction of α-Synuclein Pathology: Treatment reduced the accumulation of proteinase Kresistant α-synuclein aggregates in the cortex, hippocampus, and striatum.
- Neuroinflammation: A decrease in astrogliosis (as measured by GFAP immunolabeling) was observed in the cortex and hippocampus of treated mice.
- Dopaminergic Terminal Integrity: Treatment normalized the levels of the dopamine transporter (DAT) in the striatum, suggesting a protective effect on dopaminergic neurons.
- Motor Function: Treated mice showed significant improvements in motor coordination and balance as assessed by the round beam test.

### **Preclinical Pharmacokinetics**

Pharmacokinetic studies in wild-type C57BL/6 mice demonstrated that **Minzasolmin** is orally bioavailable and readily penetrates the brain.



| Parameter                                                    | 1 mg/kg (i.p.)      | 5 mg/kg (i.p.) |
|--------------------------------------------------------------|---------------------|----------------|
| Plasma Cmax                                                  | 598 ng/mL           | 2390 ng/mL     |
| Plasma Tmax                                                  | 0.25 hr             | 0.50 hr        |
| Plasma AUC (0-6h)                                            | 711 hr <i>ng/mL</i> | 3090 hrng/mL   |
| Brain Cmax                                                   | 179 ng/g            | 686 ng/g       |
| Brain Tmax                                                   | 0.50 hr             | 0.50 hr        |
| Brain AUC (0-6h)                                             | 220 hr <i>ng/g</i>  | 926 hrng/g     |
| Brain/Plasma Ratio (Cmax)                                    | ~0.3                | ~0.29          |
| Data derived from pharmacokinetic studies in wild-type mice. |                     |                |

## **Clinical Development**

**Minzasolmin** advanced into clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in humans.

### **Phase 1 Studies**

Multiple Phase 1 studies were conducted in healthy volunteers and individuals with Parkinson's disease.

- Safety and Tolerability: Minzasolmin was generally well-tolerated. The most notable adverse
  events were hypersensitivity reactions, which were observed in a small number of
  participants. Most other treatment-emergent adverse events were mild to moderate.
- Pharmacokinetics: The pharmacokinetic profile in humans was predictable and showed rapid absorption with linear, time-independent properties. A PET tracer study using [11C]minzasolmin confirmed that the drug readily crossed the blood-brain barrier and was well-distributed throughout the human brain. The mean estimated whole brain total distribution volume (VT) was 0.512 mL/cm3.



| Study     | Population                   | Key Findings                                                                                                                              |
|-----------|------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| UP0030    | Healthy Volunteers           | Assessed single and multiple ascending doses. Hypersensitivity reactions were reported in 2 participants.                                 |
| UP0077    | Parkinson's Disease Patients | Evaluated safety and tolerability of multiple doses (180 and 360 mg/day).  Treatment-related adverse events were mostly mild to moderate. |
| PET Study | Healthy Volunteers           | Confirmed brain penetrance and distribution using [11C]minzasolmin.                                                                       |

## Phase 2a ORCHESTRA Study

The ORCHESTRA study (NCT04658186) was a large-scale, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of **Minzasolmin** in over 450 individuals with early-stage Parkinson's disease.

- Design: Participants were randomized to receive placebo, 180 mg/day, or 360 mg/day of Minzasolmin for up to 18 months.
- Primary Endpoint: The primary outcome was the change from baseline in the Movement
  Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I–III sum
  score.
- Results: In December 2024, UCB and Novartis announced that the ORCHESTRA study did
  not meet its primary or secondary clinical endpoints. There was no evidence of clinical
  benefit in slowing disease progression compared to placebo.
- Safety: The safety profile was consistent with previous studies, and no new safety concerns
  were identified. The incidence of adverse events was comparable across treatment and
  placebo groups.



 Outcome: Following these results, the long-term extension of the study was terminated, and further development of Minzasolmin for Parkinson's disease was discontinued.

## Experimental Protocols Thioflavin T (ThT) Aggregation Assay

This assay is a standard method for monitoring the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid aggregates.

#### Materials:

- Recombinant human α-synuclein monomer
- Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O)
- Assay buffer (e.g., PBS, pH 7.4)
- 96-well black, clear-bottom microplates
- Plate reader with fluorescence detection capabilities

### Protocol:

- Preparation of Reagents:
  - Prepare a fresh ThT working solution by diluting the stock solution in assay buffer to a final in-well concentration of 10-25 μM.
  - $\circ~$  Thaw  $\alpha\text{-synuclein}$  monomer aliquots at room temperature immediately before use. Prepare a solution of  $\alpha\text{-synuclein}$  monomer in assay buffer at the desired concentration (e.g., 50-100  $\mu\text{M}).$
- Assay Setup:
  - $\circ$  In each well of the 96-well plate, add the  $\alpha$ -synuclein monomer solution.



- Add the test compound (e.g., Minzasolmin) at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
- Add the ThT working solution to all wells.
- The final volume in each well should be consistent (e.g., 100-150 μL).
- Incubation and Measurement:
  - Seal the plate to prevent evaporation.
  - Incubate the plate in a plate reader at 37°C with intermittent shaking (e.g., 600 rpm for 1 minute every 10 minutes).
  - Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
  - Reader Settings: Excitation wavelength ~440-450 nm; Emission wavelength ~480-490 nm.
- Data Analysis:
  - Plot the fluorescence intensity against time for each condition.
  - The lag time and the maximum fluorescence intensity are key parameters used to assess the inhibitory effect of the compound on α-synuclein aggregation.

## **Round Beam Walking Test (Motor Coordination in Mice)**

This test assesses motor coordination, balance, and gait in rodent models of Parkinson's disease.

### Apparatus:

- A narrow, round wooden or metal beam (e.g., 1 cm in diameter, 100 cm long) elevated above the floor (e.g., 50 cm).
- A bright light source to illuminate the start of the beam.
- An enclosed, dark goal box at the end of the beam.



A video camera to record the trials for later scoring.

#### Protocol:

- · Habituation and Training:
  - For 2-3 days prior to testing, acclimatize the mice to the testing room.
  - Train the mice to traverse the beam from the starting point to the goal box. Mice are
    motivated to escape the bright light and enter the dark box. Each mouse should perform 23 training trials per day.
- Testing Procedure:
  - On the testing day, place the mouse at the illuminated start of the beam.
  - Record the mouse as it traverses the beam to the goal box.
  - Each mouse should perform a set number of trials (e.g., 3-5 trials) with a rest period in between.
- Scoring:
  - An observer, blinded to the treatment groups, scores the video recordings.
  - Parameters to be scored include:
    - Time to traverse: The time taken to walk from the start to the end of the beam.
    - Number of foot slips: The number of times a hindlimb or forelimb slips off the beam.
    - Falls: The number of times the mouse falls off the beam.
  - A composite score can be generated from these parameters to provide an overall measure of motor performance.
- Data Analysis:



 Compare the scores between the vehicle-treated transgenic mice, Minzasolmin-treated transgenic mice, and non-transgenic control mice using appropriate statistical tests (e.g., ANOVA).

## Conclusion

Minzasolmin (UCB0599) represents a rigorously pursued therapeutic strategy targeting the foundational pathology of Parkinson's disease—α-synuclein aggregation. The compound was rationally designed, demonstrated a clear mechanism of action, and showed significant promise in preclinical models by reducing α-synuclein pathology and improving motor function. Early clinical studies confirmed its brain penetrance and acceptable safety profile. However, the ultimate failure of the Phase 2 ORCHESTRA study to demonstrate clinical efficacy underscores the profound challenges in translating preclinical success in neurodegenerative disease into patient benefit. The data and methodologies generated during the development of Minzasolmin remain a valuable contribution to the field, informing future efforts to develop disease-modifying therapies for Parkinson's disease and other synucleinopathies.

 To cite this document: BenchChem. [Minzasolmin (UCB0599): A Technical Overview of its Discovery and Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073595#discovery-and-development-of-minzasolmin-ucb0599]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com